2-{[(1E)-3-oxo-3-phenylprop-1-en-1-yl]amino}acetonitrile
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Overview
Description
2-{[(1E)-3-oxo-3-phenylprop-1-en-1-yl]amino}acetonitrile is an organic compound with a complex structure that includes both nitrile and enone functional groups
Mechanism of Action
Target of Action
Similar compounds, such as amino-acetonitrile derivatives, have been found to targetPeptide deformylase in Helicobacter pylori .
Mode of Action
It’s known that acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile . This suggests that the compound might interact with its targets through nucleophilic attack.
Biochemical Pathways
Acetonitrile is known to be a key intermediate in various organic synthesis pathways .
Pharmacokinetics
Similar compounds are known to be quickly absorbed into the bloodstream and metabolized .
Result of Action
Amino-acetonitrile derivatives are known to cause a spastic paralysis and rapid expulsion from the host when used as anthelmintics .
Action Environment
It’s known that acetonitrile is unstable at room temperature, owing to the incompatibility of the amine nucleophile and the nitrile electrophile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1E)-3-oxo-3-phenylprop-1-en-1-yl]amino}acetonitrile typically involves the reaction of an appropriate enone with an amine and a nitrile. One common method is the condensation of 3-oxo-3-phenylprop-1-enylamine with acetonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{[(1E)-3-oxo-3-phenylprop-1-en-1-yl]amino}acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nitrile derivatives.
Scientific Research Applications
2-{[(1E)-3-oxo-3-phenylprop-1-en-1-yl]amino}acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of fine chemicals and as a building block for more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Acetonitrile: A simple nitrile compound used as a solvent and intermediate in organic synthesis.
Benzonitrile: A nitrile compound with a phenyl group, used in the synthesis of pharmaceuticals and agrochemicals.
Aminoacetonitrile: A compound with both amine and nitrile groups, used in the synthesis of nitrogen-containing heterocycles.
Uniqueness
2-{[(1E)-3-oxo-3-phenylprop-1-en-1-yl]amino}acetonitrile is unique due to its combination of nitrile and enone functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Biological Activity
2-{[(1E)-3-oxo-3-phenylprop-1-en-1-yl]amino}acetonitrile is a compound characterized by its unique structural features, including a nitrile and an enone functional group. This combination allows it to participate in various chemical reactions, making it a compound of interest in both synthetic chemistry and biological studies. The biological activity of this compound has been explored in various contexts, including its potential therapeutic applications.
The compound's IUPAC name is this compound, with the molecular formula C11H10N2O and a molecular weight of approximately 186.21 g/mol. Its structure features a phenyl group, which is known to influence biological interactions due to its hydrophobic characteristics.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential areas of interest:
Antimicrobial Activity :
Studies have shown that compounds similar to this structure exhibit significant antimicrobial activity against various pathogens. For instance, derivatives of related compounds have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar properties .
Anticancer Potential :
Preliminary studies have indicated that related compounds may inhibit tumor cell proliferation. The presence of the enone functional group is often associated with cytotoxic effects on cancer cells, potentially through mechanisms involving apoptosis or cell cycle arrest .
Enzyme Inhibition :
The compound's structural features suggest potential as an inhibitor for various enzymes, particularly those involved in metabolic pathways. For example, studies on similar compounds have shown inhibition of acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's .
Case Studies and Experimental Data
A series of laboratory experiments have been conducted to assess the biological activity of this compound:
Mechanistic Insights
The biological mechanisms underlying the activities of this compound are still being elucidated. However, several hypotheses have been proposed based on structural activity relationship (SAR) studies:
Oxidative Stress Induction : The enone group may facilitate the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells, which can trigger apoptotic pathways.
Enzyme Binding Affinity : The nitrile group may enhance the compound's ability to form stable complexes with target enzymes, such as AChE, thereby inhibiting their activity.
Properties
IUPAC Name |
2-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-7-9-13-8-6-11(14)10-4-2-1-3-5-10/h1-6,8,13H,9H2/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKHJDCGQNRTTR-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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